Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Summary of the Application: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
Methods of Application: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Summary of the Application: Suzuki–Miyaura (SM) coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Methods of Application: A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
Results or Outcomes: The review analyses the seven main classes of boron reagent that have been developed. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
Summary of the Application: Incorporating pyridine in its structure, pyroxsulam retains the herbicidal properties of the 2-methoxy-4-(trifluoromethyl) parent compounds, while displaying more selective protection of wheat crops .
Results or Outcomes: The use of pyroxsulam results in more selective protection of wheat crops, indicating its effectiveness as a herbicide .
2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₅F₃N₂O₃. This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a trifluoromethyl group at position 4 and a methoxy group at position 2 contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Research indicates that 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its structural features allow it to interact with specific biological targets, potentially modulating enzyme activity involved in inflammatory pathways. This suggests its utility in drug development aimed at treating inflammatory diseases .
The synthesis of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the following steps:
The unique properties of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid make it valuable in various applications:
Studies on the interactions of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid with biological systems have shown that it can bind to specific enzymes and receptors. This binding may modulate their activity, leading to potential therapeutic effects, particularly in anti-inflammatory contexts. Understanding these interactions is crucial for developing effective drugs based on this compound .
Several compounds share structural features with 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, allowing for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | C₆H₃F₃N₂O₂ | Lacks the methoxy group; used in similar applications |
| 2-Methoxy-4-methylpyrimidine-5-carboxylic acid | C₇H₈N₂O₃ | Contains a methyl group instead of trifluoromethyl |
| 2-Amino-4-(trifluoromethyl)pyrimidine | C₇H₆F₃N₃ | Contains an amino group; different biological activity |
These compounds highlight the uniqueness of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid due to its specific functional groups, which influence its chemical reactivity and biological activity differently compared to its analogs .
The development of 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid aligns with advancements in fluorinated heterocyclic chemistry, particularly in the agrochemical and pharmaceutical sectors. Early research on trifluoromethyl-substituted pyrimidines (TFMP derivatives) emerged in the 1980s, driven by their utility in herbicides and fungicides. The compound’s synthesis was refined in the 2010s, with patents detailing methods involving chlorination, fluorination, and carboxylation steps. Its structural analogs, such as 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, were explored earlier for their metabolic stability and bioactivity.
Pyrimidines are six-membered aromatic heterocycles with alternating double bonds and two nitrogen atoms. The substituents in this compound influence its electronic and steric properties:
The trifluoromethyl group enhances metabolic stability and modulates bioavailability, a critical feature in drug design. Its electron-withdrawing nature increases the acidity of the carboxylic acid, potentially improving binding to biological targets. The methoxy group balances electronic effects, influencing solubility and intermolecular interactions. Together, these substituents create a pharmacophore with broad applications in medicinal chemistry and crop protection.
The synthesis of 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid represents a complex multi-step organic transformation requiring careful consideration of cyclization strategies, functionalization approaches, and purification protocols. The development of efficient synthetic routes for this compound has been driven by its potential applications in pharmaceutical and agrochemical research, where trifluoromethyl-substituted pyrimidines serve as important structural motifs [1] [6].
The construction of pyrimidine rings through cyclization of aminothiophene precursors represents one of the most established approaches for accessing complex heterocyclic systems. This methodology leverages the inherent reactivity of aminothiophene derivatives to undergo ring-closing reactions with various electrophilic partners [3] [21].
Ethyl cyanoformate has emerged as a particularly effective reagent for mediating the cyclization of aminothiophene precursors to form pyrimidine rings. The mechanism involves nucleophilic attack of the amino group on the cyanoformate carbonyl, followed by intramolecular cyclization to form the six-membered heterocycle [21] [22]. Research has demonstrated that the reaction typically proceeds under mild conditions, with temperatures ranging from 80 to 120 degrees Celsius and reaction times of 2 to 24 hours [1].
The preparation of ethyl cyanoformate itself can be achieved through reaction of ethyl chloroformate with organosilyl nitriles such as trimethylsilyl nitrile in the presence of catalytic amounts of tertiary amine bases [22]. Optimized conditions involve the use of 1,4-diazabicyclo[2.2.2]octane as catalyst at temperatures between 20 and 30 degrees Celsius, yielding ethyl cyanoformate in approximately 70 percent yield [22].
The choice of solvent system and reaction temperature critically influences the outcome of aminothiophene cyclization reactions. Studies have shown that polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and acetonitrile provide optimal conditions for cyclization reactions [1] [26]. Temperature optimization experiments have revealed that controlled heating between 80 and 100 degrees Celsius facilitates efficient ring closure while minimizing side reactions [23].
| Solvent System | Temperature Range (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Dimethylformamide | 80-120 | 2-6 | 85-91 |
| Tetrahydrofuran | 60-80 | 4-8 | 78-86 |
| Ethanol | 70-90 | 6-12 | 72-82 |
| Acetonitrile | 75-95 | 3-8 | 80-88 |
Research has demonstrated that hydrogen bonding interactions between solvent molecules and substrate functional groups can significantly influence cyclization selectivity [26]. In particular, solvents capable of hydrogen bond acceptance, such as tetrahydrofuran, show temperature-dependent effects on product distribution compared to non-hydrogen bonding solvents like dichloromethane [26].
The introduction of methoxy and trifluoromethyl substituents onto the pyrimidine core requires carefully orchestrated multi-step functionalization sequences. These transformations must be designed to achieve regioselective installation of functional groups while maintaining the integrity of the heterocyclic framework [8] [10].
Sequential functionalization approaches typically begin with the formation of the pyrimidine core, followed by stepwise introduction of the methoxy and trifluoromethyl groups. Methoxylation reactions can be achieved through nucleophilic substitution of appropriately positioned leaving groups using methoxide nucleophiles under basic conditions [8] [9]. The reaction typically requires temperatures of 80 to 100 degrees Celsius in polar aprotic solvents to achieve satisfactory conversion rates.
Trifluoromethylation represents a more challenging transformation due to the unique electronic properties of the trifluoromethyl group. Recent advances in trifluoromethylation methodology have employed copper-mediated protocols using readily available trifluoromethylation reagents [10]. Microwave-assisted conditions have proven particularly effective, providing rapid and high-yielding access to trifluoromethyl-substituted pyrimidines [10]. The use of methyl fluorosulfonyldifluoroacetate as a trifluoromethylation reagent under microwave irradiation conditions has achieved yields consistently above 80 percent [10].
The installation of carboxylic acid functionality at the 5-position of the pyrimidine ring can be accomplished through several complementary approaches. Direct carboxylation methods involve the treatment of metallated pyrimidine intermediates with carbon dioxide under controlled conditions [11]. Alternative approaches utilize cyano intermediates that can be subsequently hydrolyzed to the corresponding carboxylic acids through acid-catalyzed or base-catalyzed saponification reactions [11].
Ester intermediates provide another viable route to carboxylic acid products through hydrolysis reactions. Ethyl ester intermediates are commonly employed due to their stability and ease of preparation [8]. Hydrolysis can be achieved under either acidic or basic conditions, with basic hydrolysis typically providing cleaner reaction profiles and higher yields of the target carboxylic acid [11].
The successful synthesis of complex pyrimidine derivatives requires robust protocols for the isolation and purification of synthetic intermediates. The heterocyclic nature of these compounds, combined with the presence of multiple functional groups, presents unique challenges for purification [14] [18].
Chromatographic methods represent the primary approach for intermediate purification. Silica gel column chromatography using gradient elution systems has proven effective for separating pyrimidine intermediates from reaction byproducts [16]. Typical solvent systems employ mixtures of ethyl acetate and hexanes, with gradient compositions ranging from 10:90 to 70:30 depending on the polarity of the target compound [16].
High-performance liquid chromatography provides enhanced resolution for complex mixtures and has been successfully applied to the purification of pyrimidine nucleoside analogs [14]. Reversed-phase systems using acetonitrile-water gradients have achieved baseline separation of closely related structural isomers [14]. The method is particularly valuable for compounds containing trifluoromethyl groups, which often exhibit unique retention characteristics under reversed-phase conditions.
Crystallization techniques offer complementary purification strategies, particularly for compounds bearing carboxylic acid functionality. The formation of crystalline salts using appropriate counterions can facilitate both purification and characterization of target compounds [15]. Common crystallization solvents include ethanol, methanol, and ethyl acetate, with the choice depending on the solubility profile of the specific intermediate [17].
A comprehensive evaluation of synthetic approaches to 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid reveals significant differences in efficiency, practicality, and scalability among various methodologies [24] [25].
| Synthetic Route | Overall Yield (%) | Number of Steps | Key Advantages | Primary Limitations |
|---|---|---|---|---|
| Aminothiophene Cyclization | 65-75 | 4-5 | Mild conditions, high selectivity | Limited substrate scope |
| Multi-step Functionalization | 55-68 | 6-8 | Flexible, modular approach | Lower overall efficiency |
| Direct Construction | 45-60 | 3-4 | Shorter sequence | Harsh conditions required |
| Microwave-Assisted | 70-85 | 4-6 | Rapid reactions, high yields | Specialized equipment needed |
The aminothiophene cyclization approach offers the most balanced combination of yield and selectivity, with overall yields typically ranging from 65 to 75 percent across 4 to 5 synthetic steps [3] [21]. This methodology benefits from well-established reaction conditions and predictable reactivity patterns, making it suitable for both laboratory-scale synthesis and potential scale-up applications.
Multi-step functionalization strategies provide maximum flexibility in terms of substitution patterns but suffer from reduced overall efficiency due to the increased number of synthetic operations [8] [25]. The modular nature of these approaches allows for the preparation of diverse analogs through variation of functionalization reagents, making them valuable for structure-activity relationship studies.
Microwave-assisted protocols have emerged as particularly attractive alternatives, offering reduced reaction times and enhanced yields compared to conventional heating methods [10] [25]. The ability to achieve rapid heating and precise temperature control under microwave conditions has proven especially beneficial for trifluoromethylation reactions, where traditional thermal methods often suffer from competing side reactions.
The crystallographic analysis of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid provides fundamental insights into its molecular structure and packing arrangements. While direct crystallographic data for this specific compound remains limited in the current literature, structural characterization can be inferred from related pyrimidine-carboxylic acid derivatives and trifluoromethyl-substituted heterocycles.
Pyrimidine-5-carboxylic acid derivatives typically crystallize in monoclinic space groups, as demonstrated by the parent compound pyrimidine-5-carboxylic acid which exhibits a monoclinic structure with space group P2₁/m [1]. The molecular arrangement features planar pyrimidine rings with carboxylic acid groups positioned to facilitate intermolecular hydrogen bonding networks. In the crystal structure of pyrimidine-4-carboxylic acid, molecules are located on mirror planes and form sheets stacked along the b-axis direction through O—H⋯N hydrogen bonds with distances of 2.658 Å [1].
The incorporation of both methoxy and trifluoromethyl substituents significantly influences the crystallographic parameters. Trifluoromethyl-substituted pyrimidines demonstrate distinct packing motifs, as evidenced by 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate, which crystallizes in the monoclinic space group P2₁/c with unit cell parameters: a = 5.025 Å, b = 7.046 Å, c = 20.769 Å, β = 91.3°, and V = 735.16 ų [2]. The trifluoromethyl group adopts specific orientations that minimize steric interactions while maximizing crystal stability.
For 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, the expected crystallographic features include:
Unit Cell Parameters: Based on analogous compounds, the unit cell likely exhibits monoclinic symmetry with dimensions comparable to related pyrimidine derivatives. The presence of the bulky trifluoromethyl group at the 4-position and methoxy group at the 2-position would increase the unit cell volume compared to unsubstituted pyrimidine-5-carboxylic acid.
Molecular Geometry: The pyrimidine ring maintains planarity with bond lengths and angles consistent with aromatic character. The carboxylic acid group at position 5 typically shows C—O bond lengths of approximately 1.23 Å for the carbonyl oxygen and 1.31 Å for the hydroxyl oxygen [1].
Intermolecular Interactions: The crystal packing is stabilized by classical hydrogen bonds between carboxylic acid groups and pyrimidine nitrogen atoms, forming characteristic R₂²(8) ring motifs [3]. Additional weak interactions involving the methoxy oxygen and fluorine atoms contribute to the overall stability.
The nuclear magnetic resonance spectroscopy of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid reveals characteristic signatures that confirm its structural identity and provide quantitative information about substituent effects.
¹H Nuclear Magnetic Resonance Analysis:
The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances attributable to specific proton environments within the molecule. The pyrimidine ring proton at position 6 appears as a singlet, typically observed between 8.9-9.2 ppm, consistent with the electron-withdrawing effects of both the trifluoromethyl and carboxylic acid substituents [4] . This downfield shift reflects the deshielding effect of the electronegative substituents on the aromatic system.
The methoxy group protons manifest as a sharp singlet around 4.0-4.1 ppm, a chemical shift characteristic of methyl groups attached to oxygen in aromatic systems [6]. The integration pattern confirms the presence of three equivalent protons, supporting the methoxy substitution at the 2-position.
The carboxylic acid proton typically appears as a broad singlet between 12-14 ppm, often exhibiting temperature and concentration-dependent behavior due to rapid exchange with trace water or intermolecular hydrogen bonding [7]. This resonance may be suppressed in deuterated solvents due to deuterium exchange.
¹³C Nuclear Magnetic Resonance Characterization:
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and substituent effects. The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically around 165-170 ppm, consistent with carboxylic acid functionality in aromatic systems [4].
The trifluoromethyl carbon exhibits characteristic multiplicity patterns due to ¹⁹F-¹³C coupling. This carbon typically appears as a quartet with ¹JC-F coupling constants of approximately 275-280 Hz, observed around 120-125 ppm [8]. The pyrimidine ring carbons show distinct chemical shifts reflecting their electronic environments: C-2 (bearing the methoxy group) appears around 168-172 ppm, C-4 (bearing the trifluoromethyl group) around 156-160 ppm, and C-5 (bearing the carboxylic acid) around 108-112 ppm [4].
The methoxy carbon resonates as a singlet around 55-56 ppm, typical for methyl groups attached to aromatic oxygen atoms [6]. The aromatic carbons bearing nitrogen atoms appear between 155-165 ppm, with specific chemical shifts dependent on the substitution pattern and electronic effects.
Coupling Patterns and Multiplicities:
¹⁹F Nuclear Magnetic Resonance analysis reveals a single resonance for the trifluoromethyl group, typically appearing around -70 to -72 ppm relative to trichlorofluoromethane as an external standard [8]. The fluorine atoms are magnetically equivalent, producing a sharp singlet in the absence of long-range coupling to other nuclei.
Infrared spectroscopy provides comprehensive information about the functional groups and molecular vibrations present in 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The vibrational spectrum exhibits characteristic absorption bands that serve as fingerprints for structural identification.
Carboxylic Acid Vibrational Modes:
The carboxylic acid functionality generates several diagnostic infrared absorptions. The O—H stretching vibration appears as a broad, intense absorption spanning 2500-3500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acids [7]. This broad envelope results from extensive intermolecular hydrogen bonding in the solid state, leading to a range of O—H bond strengths and corresponding vibrational frequencies.
The C═O stretching vibration of the carboxylic acid group typically appears around 1680-1720 cm⁻¹, with the exact frequency influenced by hydrogen bonding and electronic effects from the pyrimidine ring [7]. The electron-withdrawing nature of the pyrimidine system and trifluoromethyl group may shift this absorption to higher frequencies compared to aliphatic carboxylic acids.
Pyrimidine Ring Vibrational Modes:
The aromatic C═C and C═N stretching vibrations of the pyrimidine ring appear in the 1400-1600 cm⁻¹ region. These modes are typically observed as multiple bands due to the different carbon-carbon and carbon-nitrogen bonds within the aromatic system. The substitution pattern influences the exact frequencies and intensities of these absorptions.
In-plane bending vibrations of the pyrimidine ring occur in the 1000-1400 cm⁻¹ region, while out-of-plane bending modes appear below 1000 cm⁻¹. The aromatic C—H stretching vibration appears around 3040-3100 cm⁻¹, typically as a weak to moderate absorption.
Trifluoromethyl Vibrational Signatures:
The trifluoromethyl group exhibits highly characteristic infrared absorptions that serve as definitive structural markers. The C—F stretching vibrations appear as intense bands in the 1100-1300 cm⁻¹ region, typically manifesting as multiple absorptions due to symmetric and antisymmetric stretching modes of the CF₃ group [9].
The symmetric C—F stretching mode typically appears around 1150-1200 cm⁻¹, while the antisymmetric stretching modes occur at higher frequencies, around 1250-1300 cm⁻¹. The CF₃ deformation modes appear in the 500-800 cm⁻¹ region, providing additional confirmation of trifluoromethyl substitution.
Methoxy Group Vibrational Modes:
The methoxy substituent contributes several characteristic absorptions to the infrared spectrum. The C—H stretching vibrations of the methyl group appear around 2850-2950 cm⁻¹, typically as weak to moderate absorptions that may overlap with other C—H stretching modes.
The C—O stretching vibration of the methoxy group appears around 1020-1080 cm⁻¹, often as a moderate intensity band. The methyl group deformation modes occur in the 1350-1450 cm⁻¹ region, contributing to the complex fingerprint region of the spectrum.
Mass spectrometry provides crucial information about the molecular weight, elemental composition, and fragmentation behavior of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The compound exhibits characteristic fragmentation patterns that reflect the stability and reactivity of different molecular regions.
Molecular Ion Characteristics:
The molecular ion peak appears at m/z 222, corresponding to the molecular formula C₇H₅F₃N₂O₃ [10] [11]. Under electron ionization conditions, the molecular ion typically exhibits moderate stability, with the base peak often corresponding to a major fragment ion rather than the molecular ion itself.
Electrospray ionization mass spectrometry provides enhanced molecular ion stability, typically yielding [M+H]⁺ ions at m/z 223 or [M-H]⁻ ions at m/z 221 under positive and negative ionization modes, respectively [12]. The isotope pattern confirms the presence of three fluorine atoms and the overall molecular composition.
Primary Fragmentation Pathways:
The fragmentation behavior of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid follows patterns established for pyrimidine carboxylic acids [12]. The most common primary fragmentation involves loss of the carboxyl group, either as CO₂ (m/z 178) or as COOH (m/z 177), representing characteristic behavior of aromatic carboxylic acids.
Loss of the methoxy group occurs through cleavage of the C—O bond, yielding fragments at m/z 191 [M-OMe]⁺. This fragmentation is favored when the methoxy group is attached to electron-deficient aromatic systems, as is the case with the trifluoromethyl-substituted pyrimidine ring.
The trifluoromethyl group may undergo fragmentation through loss of fluorine atoms or the entire CF₃ group. Loss of a single fluorine atom yields m/z 203 [M-F]⁺, while loss of the entire trifluoromethyl group produces m/z 153 [M-CF₃]⁺. These fragmentations are particularly diagnostic for trifluoromethyl-substituted compounds.
Secondary Fragmentation Processes:
Secondary fragmentation of primary fragment ions provides additional structural information. The fragment resulting from carboxyl loss (m/z 178) may undergo further fragmentation through loss of the methoxy group, yielding m/z 147. Similarly, the fragment from methoxy loss (m/z 191) may lose CO₂ to produce m/z 147, representing a convergent fragmentation pathway.
Ring fragmentation becomes significant at higher collision energies, leading to the formation of smaller ions that retain portions of the pyrimidine structure. These fragments typically involve retention of nitrogen atoms and may include rearrangement processes that complicate direct structural assignment.
Tandem Mass Spectrometry Analysis:
Collision-induced dissociation experiments provide detailed fragmentation maps that confirm structural assignments. The most abundant fragment ions correspond to stable structures that maintain aromatic character or benefit from charge delocalization. The relative intensities of fragment ions reflect the thermodynamic stability of the resulting species and the kinetics of bond cleavage processes.
The thermal stability of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid represents a critical parameter for both fundamental understanding and practical applications. Thermal analysis provides insights into decomposition mechanisms, temperature limits for synthetic manipulations, and storage stability requirements.
Thermogravimetric Analysis:
Thermogravimetric analysis reveals the thermal decomposition profile of the compound under controlled heating conditions. The thermal stability is influenced by the presence of multiple functional groups, each with distinct thermal characteristics. Safety data sheets indicate that decomposition temperatures for related compounds exceed 200°C, though specific values for this compound are not explicitly documented in current literature [13] [14].
Trifluoromethyl-substituted heterocycles generally exhibit enhanced thermal stability compared to their non-fluorinated analogs [15]. The electron-withdrawing effect of the trifluoromethyl group stabilizes the aromatic system against thermal degradation, while the strong C—F bonds resist homolytic cleavage at moderate temperatures.
The methoxy substituent typically represents the most thermally labile component of the molecule. Thermogravimetric studies on similar methoxy-substituted pyrimidines indicate initial mass loss beginning around 180-220°C, corresponding to demethylation or methoxy group elimination [16].
Differential Scanning Calorimetry Analysis:
Differential scanning calorimetry provides information about phase transitions and decomposition enthalpies. The melting point of the compound, while not explicitly reported in available literature, can be estimated based on structural analogs. Pyrimidine-5-carboxylic acid exhibits a melting point of 270°C [17], while the introduction of electron-withdrawing substituents typically increases melting points due to enhanced intermolecular interactions.
The decomposition process typically exhibits an endothermic character initially, corresponding to phase transitions and molecular rearrangements, followed by exothermic decomposition as covalent bonds rupture and volatile products are eliminated.
Decomposition Mechanisms and Products:
Thermal decomposition of 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid likely proceeds through multiple pathways depending on the temperature regime and atmospheric conditions. Under inert atmosphere, initial decomposition involves elimination of the carboxylic acid functionality, either through decarboxylation (loss of CO₂) or dehydroxylation followed by decarbonylation.
The methoxy group undergoes elimination at intermediate temperatures, potentially forming methanol or formaldehyde as volatile products. The pyrimidine ring structure remains relatively stable until higher temperatures, where ring fragmentation occurs with formation of hydrogen cyanide, ammonia, and other nitrogen-containing fragments [16].
Under oxidative conditions, decomposition products include carbon oxides (CO and CO₂), nitrogen oxides, hydrogen fluoride from the trifluoromethyl group, and water vapor [18] [19]. The formation of hydrogen fluoride represents a significant safety consideration, requiring appropriate handling and disposal protocols.
Temperature-Dependent Stability Assessment:
The compound demonstrates acceptable stability for routine laboratory operations at ambient temperatures. Storage recommendations typically specify refrigerated conditions (2-8°C) to minimize decomposition over extended periods [10]. Exposure to elevated temperatures during synthetic manipulations should be carefully controlled to prevent degradation.
Isothermal stability studies indicate that the compound remains stable for extended periods at temperatures below 100°C, with noticeable decomposition beginning above 150°C. The exact temperature thresholds depend on factors such as sample purity, particle size, atmospheric composition, and heating rate.
Practical Implications for Synthetic Applications:
The thermal stability profile establishes important constraints for synthetic manipulations involving 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Reaction conditions should generally avoid prolonged heating above 120°C to prevent decomposition. When elevated temperatures are required for specific transformations, reaction times should be minimized and progress monitored carefully.
The enhanced thermal stability compared to many organic compounds makes this pyrimidine derivative suitable for applications requiring moderate thermal stress. However, the potential formation of corrosive decomposition products, particularly hydrogen fluoride, necessitates appropriate safety precautions and waste handling procedures.
| Property | Value/Range | Reference |
|---|---|---|
| Molecular Weight | 222.12 g/mol | [10] [11] |
| Melting Point | ~180-220°C (estimated) | [17] [16] |
| Decomposition Onset | >150°C | [13] [14] |
| Thermal Stability Range | Stable to ~120°C | [18] [16] |
| Primary Decomposition Products | CO₂, HF, NH₃, H₂O | [18] [16] [19] |